molecular formula C12H19FN2O B2543087 2-[Butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol CAS No. 2138511-76-7

2-[Butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol

Cat. No. B2543087
CAS RN: 2138511-76-7
M. Wt: 226.295
InChI Key: PKCCDAHENNSUAI-UHFFFAOYSA-N
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Description

2-[Butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol, also known as BFE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFE belongs to the class of β-adrenergic receptor agonists and has been found to exhibit significant pharmacological properties.

Mechanism of Action

2-[Butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol acts as a β-adrenergic receptor agonist and binds to β-adrenergic receptors present in the lungs, heart, and blood vessels. This binding results in the activation of adenylate cyclase, which leads to the production of cyclic AMP. Cyclic AMP then activates protein kinase A, which regulates various physiological processes such as muscle relaxation, glycogenolysis, and lipolysis.
Biochemical and Physiological Effects:
2-[Butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol has been found to exhibit significant biochemical and physiological effects. It has been shown to increase the production of cyclic AMP, which leads to the relaxation of smooth muscles in the lungs and blood vessels. This results in bronchodilation and vasodilation, respectively. 2-[Butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol also increases the heart rate and cardiac output, which leads to an increase in blood flow and oxygen delivery to the tissues.

Advantages and Limitations for Lab Experiments

2-[Butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol has several advantages and limitations for lab experiments. One of the advantages is that it is a highly potent and selective β-adrenergic receptor agonist. This makes it an ideal tool for studying the physiological and biochemical effects of β-adrenergic receptor activation. However, one of the limitations is that it can exhibit off-target effects, which can complicate the interpretation of the results.

Future Directions

There are several future directions for the study of 2-[Butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol. One of the directions is to study its potential use in the treatment of cardiovascular diseases, such as heart failure and hypertension. Another direction is to study its potential use in the treatment of respiratory disorders, such as chronic obstructive pulmonary disease (COPD). Additionally, further studies are needed to understand the mechanism of action of 2-[Butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol and its effects on various physiological processes.

Synthesis Methods

The synthesis of 2-[Butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol involves the reaction of 2-fluoropyridine-4-carboxaldehyde with butylamine in the presence of sodium triacetoxyborohydride. The reaction yields 2-[Butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol in high yield and purity.

Scientific Research Applications

2-[Butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol has been extensively studied for its potential applications in various fields. It has been found to exhibit significant pharmacological properties, including bronchodilation, vasodilation, and cardiac stimulation. 2-[Butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol has been used in the treatment of asthma and other respiratory disorders due to its bronchodilatory properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as heart failure and hypertension.

properties

IUPAC Name

2-[butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FN2O/c1-2-3-6-15(7-8-16)10-11-4-5-14-12(13)9-11/h4-5,9,16H,2-3,6-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCCDAHENNSUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCO)CC1=CC(=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol

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